molecular formula C29H30ClNO6 B303688 Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303688
M. Wt: 524 g/mol
InChI Key: DWYWRKDKKQSIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as CTK7A, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CTK7A is a quinoline derivative that has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to possess a variety of biochemical and physiological effects. In vitro studies have shown that Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). Additionally, Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate for lab experiments is its relatively low toxicity. In vitro studies have shown that Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has a high therapeutic index, meaning that it is effective at low concentrations and has low toxicity to normal cells. Additionally, Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one of the limitations of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One area of research could be the development of more potent and selective inhibitors of COX-2 and NF-κB. Additionally, further studies could be conducted to investigate the anti-tumor and anti-viral properties of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. Another potential area of research could be the development of formulations of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate that improve its solubility and bioavailability. Finally, clinical trials could be conducted to investigate the safety and efficacy of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate as a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the reaction of 2-chlorobenzaldehyde, 2-methoxybenzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified by recrystallization. The yield of Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is typically around 60%.

Scientific Research Applications

Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to possess anti-tumor properties, making it a potential candidate for the treatment of various types of cancer. Additionally, Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to possess anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis.

properties

Product Name

Diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C29H30ClNO6

Molecular Weight

524 g/mol

IUPAC Name

diethyl 4-(2-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H30ClNO6/c1-5-36-28(33)23-16(3)31-21-15-19(17-11-8-10-14-22(17)35-4)25(29(34)37-6-2)27(32)26(21)24(23)18-12-7-9-13-20(18)30/h7-14,19,24-25,31H,5-6,15H2,1-4H3

InChI Key

DWYWRKDKKQSIKV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3Cl)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3Cl)C4=CC=CC=C4OC

Origin of Product

United States

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